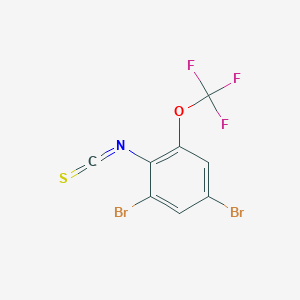

2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate typically involves the reaction of 2,4-dibromo-6-trifluoromethoxyphenol with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The product is then purified through recrystallization or chromatography .

Analyse Chemischer Reaktionen

2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Addition Reactions: It can undergo addition reactions with various reagents, forming new compounds with different functional groups.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can affect the function and activity of the target molecules, thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate can be compared with other similar compounds such as:

2,4-Dibromo-6-trifluoromethoxyphenol: This compound is a precursor in the synthesis of this compound.

Phenylisothiocyanate: A simpler isothiocyanate compound used in similar applications but lacks the bromine and trifluoromethoxy groups.

2,4-Dibromo-6-methoxyphenylisothiocyanate: Similar in structure but with a methoxy group instead of a trifluoromethoxy group, leading to different chemical properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs .

Biologische Aktivität

2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate (DBTFPI) is a synthetic compound with notable applications in biological research, particularly in proteomics. Its unique chemical structure, characterized by the presence of bromine, trifluoromethoxy, and isothiocyanate functional groups, suggests diverse biological activities. This article reviews the biological activity of DBTFPI, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₂Br₂F₃NOS

- Molecular Weight : 376.98 g/mol

- Structural Characteristics : The compound features a phenyl ring substituted with two bromine atoms and a trifluoromethoxy group, alongside an isothiocyanate moiety.

DBTFPI exhibits biological activity through various mechanisms:

- Enzyme Inhibition : The isothiocyanate group is known for its ability to interact with nucleophilic sites on proteins, potentially inhibiting enzyme activity.

- Cell Signaling Modulation : The compound may influence cellular signaling pathways, particularly those involved in apoptosis and cell proliferation.

- Antineoplastic Activity : Preliminary studies suggest that DBTFPI may have potential as an antitumor agent by inducing apoptosis in cancer cell lines.

Biological Activity Overview

The biological activities of DBTFPI can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antitumor | Induces apoptosis in cancer cell lines. |

| Antimicrobial | Potential antimicrobial properties against various pathogens. |

| Cytotoxicity | Exhibits cytotoxic effects on specific cell types. |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |

Case Study 1: Antitumor Activity

In a study assessing the antitumor potential of various compounds, DBTFPI was evaluated alongside other isothiocyanates. The compound demonstrated significant cytotoxicity against Jurkat (T-cell leukemia) and Ramos (B-cell lymphoma) cell lines. The IC50 values were determined to be approximately 5 µM after 72 hours of treatment, indicating substantial antiproliferative effects.

Case Study 2: Mechanistic Insights

Research involving the use of DBTFPI in combination with other chemotherapeutic agents revealed enhanced apoptotic effects compared to treatments with single agents. This synergistic effect may be attributed to the compound's ability to modulate key signaling pathways involved in cell survival and death.

Case Study 3: Antimicrobial Properties

DBTFPI has been tested against various bacterial strains, showing promising results as an antimicrobial agent. The compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antimicrobial therapies.

Eigenschaften

IUPAC Name |

1,5-dibromo-2-isothiocyanato-3-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br2F3NOS/c9-4-1-5(10)7(14-3-16)6(2-4)15-8(11,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXALMHPRKYNMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)N=C=S)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br2F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.